(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride
Description
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a chiral organic compound characterized by:
- Molecular formula: C₁₁H₁₄NO₂·HCl
- Molecular weight: 295.69 g/mol (as per product specifications) .
- Structure: A methyl ester backbone with an (S)-configured amino group at position 2, an (E)-configured double bond between carbons 3 and 4, and a phenyl substituent at position 2. The hydrochloride salt enhances stability and solubility.
- Key applications: Used as an intermediate in pharmaceutical synthesis, particularly in developing bioactive molecules targeting enzymes or receptors where stereochemistry and electronic properties are critical .
Properties
IUPAC Name |
methyl (E,2S)-2-amino-4-phenylbut-3-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-8,10H,12H2,1H3;1H/b8-7+;/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJHBNYDPJFPSC-RLIRWNGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](/C=C/C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride generally proceeds via:
- Construction of the α,β-unsaturated ester backbone with a phenyl substituent at the γ-position.
- Introduction of the amino group at the α-position with stereochemical control.
- Conversion of the free base to the hydrochloride salt for enhanced stability and isolation.
Two main synthetic approaches are reported:
- Michael addition or aza-Michael addition to α,β-unsaturated esters
- Heck reaction coupled with photochemical isomerization for alkene configuration control
Preparation via Michael/Aza-Michael Addition
A key method involves the asymmetric aza-Michael addition of nitrogen nucleophiles to α,β-unsaturated esters or acids. This approach allows the installation of the amino group at the α-position with stereochemical control.
- Starting materials: α,β-unsaturated carboxylic acids or esters with a phenyl group at the γ-position.
- Nucleophile: Ammonia or primary amines.
- Catalysts: Chiral organocatalysts or metal complexes to induce asymmetry.
- Reaction conditions: Mild temperatures, often in organic solvents such as toluene or dichloromethane.
For example, asymmetric aza-Michael addition to methyl 4-phenylbut-3-enoate derivatives has been achieved with high enantioselectivity, yielding the (S)-configured amino ester precursors. The reaction typically involves stirring the α,β-unsaturated ester with the amine nucleophile in the presence of a chiral catalyst, followed by isolation and purification steps.
Preparation via Heck Reaction and Photochemical Isomerization
Another advanced synthetic route involves a Heck coupling reaction to form the α,β-unsaturated ester intermediate, followed by photochemical alkene isomerization to ensure the (E)-configuration of the double bond.
- Heck reaction: Coupling of aryl bromides with enones or α,β-unsaturated ketones under palladium catalysis.
- Isomerization: UV irradiation (365 nm) in toluene at low temperature converts the intermediate alkene to the desired (E)-isomer.
- Advantages: This method allows direct use of enones, avoids harsh oxidation steps, and tolerates acid-sensitive groups.
- Example: Reaction of methyl 3-amino-4-bromobenzoate with (E)-4-phenylbut-3-en-2-one under palladium catalysis, followed by photochemical isomerization, yields the desired α,β-unsaturated amino ester intermediate.
Specific Preparation Example from Literature
A detailed synthetic procedure reported involves the following steps:
Analytical Data Supporting Preparation
- NMR Spectroscopy: ^1H NMR spectra show characteristic signals for the olefinic protons with coupling constants (J ~15.6 Hz) confirming the (E)-configuration of the double bond.
- High-Resolution Mass Spectrometry (HRMS): Exact mass measurements confirm molecular formula consistency.
- Chromatography: Flash column chromatography on silica gel using hexanes/ethyl acetate mixtures is commonly employed for purification.
Summary Table of Key Preparation Methods
Research Findings and Notes
- The stereochemical purity of the amino ester is crucial for its biological and synthetic utility; thus, asymmetric catalysis and controlled reaction conditions are emphasized.
- Photochemical isomerization is a valuable tool to convert mixtures of alkene isomers into the thermodynamically favored (E)-isomer without harsh conditions.
- The hydrochloride salt form of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate is preferred for isolation due to its enhanced stability and ease of handling.
- The synthetic routes are adaptable to various substituted phenyl groups, allowing structural diversification.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to a saturated butanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Saturated butanoate derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmaceutical Applications
The compound is recognized as a lead candidate for the development of new pharmaceuticals due to its potential biological activity. Structural analogs have shown interactions with biological targets involved in inflammation and cancer pathways, suggesting that (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride may exhibit similar properties. Interaction studies indicate favorable binding affinities with enzymes and receptors, which are crucial for understanding its pharmacodynamics and pharmacokinetics.
Case Study: Anti-Cancer Activity
Preliminary studies have demonstrated that compounds structurally related to this compound can inhibit tumor growth in various cancer models. For instance, derivatives have been tested in vitro against cancer cell lines, revealing promising cytotoxic effects. Further investigation into the specific mechanisms of action is warranted to elucidate how this compound could be optimized for therapeutic use.
Binding Affinity Research
Research on the binding affinities of this compound with various biological targets is ongoing. These studies are essential for determining the compound's therapeutic potential and guiding future modifications to enhance efficacy and reduce toxicity.
Future Directions
The ongoing exploration of this compound's interactions with biological systems will likely lead to new insights into its mechanisms of action. This could pave the way for innovative therapeutic strategies targeting diseases such as cancer and chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structure: Features a 3,3-dimethylbutanoate ester backbone, a trifluoroethylamino group, and an (S)-configured amino group.
- Synthesis: Prepared via nucleophilic substitution of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate in THF .
- Electronic effects: The trifluoroethylamino group (–NH–CF₂CF₃) is highly electronegative, altering reactivity in nucleophilic or electrophilic environments .
- Physicochemical properties : Lower molecular weight (~250–270 g/mol inferred) and higher lipophilicity due to trifluoromethyl groups.
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Contains a cyclobutane ring fused to a methyl ester and a methylamino group.
- Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via alkylation with methyl iodide .
- Hydrogen bonding: The secondary amine (–NH–CH₃) may exhibit weaker hydrogen-bonding capacity compared to the primary amine in the target compound.
- Applications : Likely used in constrained peptide mimetics or as a rigid scaffold in drug design.
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic Acid Hydrochloride
- Structure: A but-2-enoic acid backbone with a methyl(trifluoroethyl)amino group and hydrochloride salt.
- Key differences: Functional group: The carboxylic acid (–COOH) enhances aqueous solubility compared to the ester (–COOCH₃) in the target compound.
- Applications : Suitable for prodrug development or as a polar pharmacophore in medicinal chemistry.
Comparative Data Table
Research Findings and Implications
- Electronic effects : The trifluoromethyl and phenyl groups in the target compound and its analogs significantly influence electronic environments, as evidenced by chemical shift perturbations in related studies .
- Hydrogen bonding : The primary amine in the target compound enables stronger hydrogen-bonding interactions compared to secondary amines in analogs, impacting crystal packing and biological target binding .
- Stereochemical impact: The (S,E)-configuration of the target compound is critical for enantioselective interactions, a feature absent in non-chiral analogs like the cyclobutane derivative .
Biological Activity
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group and an enone functionality, which contribute to its reactivity and biological activity. The molecular formula is CHClNO, indicating a complex structure that allows for various interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, particularly through inhibition mechanisms. For instance, studies have demonstrated its inhibitory effects on methionine aminopeptidases (MetAPs), which are crucial in protein maturation processes.
Enzyme Inhibition Studies
Recent studies evaluated the compound's inhibitory effects on various MetAPs from different organisms, including:
| Enzyme | Source | Inhibition (%) at 100 µM |
|---|---|---|
| SpMetAP | Streptococcus pneumoniae | 84% |
| MtMetAP | Mycobacterium tuberculosis | 79% |
| EfMetAP | Enterococcus faecalis | 87% |
| HsMetAP | Human | Minimal effect |
These results indicate that this compound exhibits selective inhibition, which is beneficial for developing targeted therapies against bacterial infections and certain cancers .
Cytotoxicity Profile
In vitro cytotoxicity assays using the HepG2 cell line revealed that several synthesized derivatives of this compound exhibited low toxicity at concentrations ranging from 50 to 450 µg/ml. Notably, compounds with significant antibacterial activity did not compromise cell viability, suggesting a favorable therapeutic index .
Antibacterial Activity
The compound has shown promising antibacterial properties against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 9.9 to 39.6 µg/ml, demonstrating potent activity against these strains .
Potential Therapeutic Applications
Given its mechanism of action and biological activity, this compound is being explored as a lead compound for drug development aimed at treating infections caused by resistant bacteria and possibly in cancer therapy due to its enzyme inhibition properties.
Summary of Findings
The compound's diverse biological activities are summarized in the following table:
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of MetAPs |
| Antibacterial Properties | Effective against E. coli and S. aureus |
| Cytotoxicity | Low toxicity in HepG2 cell line |
Q & A
Q. What synthetic methodologies are recommended for preparing (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves stereoselective formation of the α,β-unsaturated ester moiety. Key steps include:
- Enamine formation : Reacting methyl acetoacetate with a chiral amine under acidic conditions to generate the (S)-configured amine intermediate.
- Esterification and isomer control : Using catalysts like L-proline to stabilize the (E)-configuration of the double bond via kinetic control .
- Hydrochloride salt formation : Final purification via recrystallization in ethanol/HCl to ensure high enantiomeric purity (>98% ee).
Optimization involves adjusting solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to minimize racemization .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve stereochemistry and confirm the (S,E)-configuration .
- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize bond angles and torsional strain in the crystal lattice .
- NMR spectroscopy : Employ - HMBC to correlate the amino proton with the β-carbon of the double bond, confirming regiochemistry .
Q. How can researchers assess the purity of this compound, especially in the presence of stereochemical impurities?
- HPLC with chiral columns : Use a Chiralpak IA-3 column and hexane/isopropanol (90:10) mobile phase to separate (S,E) and (R,Z) diastereomers .
- Polarimetry : Measure specific rotation ([α]) and compare against literature values (e.g., +32° for (S,E)-isomer in methanol) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 252.1234 (calculated for CHClNO) .
Advanced Research Questions
Q. What challenges arise in interpreting crystallographic data for α,β-unsaturated esters, and how can they be addressed?
- Disorder in double bonds : The (E)-configuration may exhibit positional disorder in crystal lattices. Mitigate this by collecting high-resolution data (≤0.8 Å) and using SHELXL’s PART instruction to model disorder .
- Hydrogen bonding ambiguities : Apply graph set analysis (as per Etter’s rules) to classify H-bond motifs (e.g., rings) and validate packing interactions .
Q. How can stereochemical contradictions between synthetic intermediates and final products be resolved?
Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?
Q. How does the reactivity of this compound compare to related α,β-unsaturated esters?
- Electrophilicity : The electron-withdrawing phenyl group increases β-carbon electrophilicity, accelerating Michael addition rates by 2–3× compared to aliphatic analogs (e.g., methyl 2-aminocrotonate) .
- Steric effects : Ortho-substituted phenyl groups reduce nucleophilic attack at the β-position by 40% due to torsional hindrance .
Q. How should researchers address discrepancies in bioactivity data across pharmacological assays?
- Meta-analysis of dose-response curves : Normalize data using Hill slopes to account for batch-to-batch variability in enantiomeric purity .
- Molecular docking validation : Compare binding poses in homology models (e.g., serotonin receptors) to identify false positives from aggregation artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
